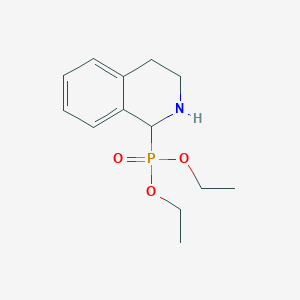![molecular formula C18H18F2N4O4 B13464165 Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further functionalized with a difluorophenoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Difluorophenoxyacetyl Group: This step involves the acylation of the piperazine nitrogen with 3,5-difluorophenoxyacetic acid or its derivatives, typically using coupling reagents like carbodiimides.
Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings and the piperazine moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxyacetyl group is believed to enhance binding affinity and specificity, while the piperazine and pyridazine rings contribute to the overall stability and reactivity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-{4-[2-(3,5-dichlorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 6-{4-[2-(3,5-dimethoxyphenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate enhances its lipophilicity, metabolic stability, and binding affinity compared to its chlorinated or methoxylated analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C18H18F2N4O4 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
methyl 6-[4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl]pyridazine-3-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4/c1-27-18(26)15-2-3-16(22-21-15)23-4-6-24(7-5-23)17(25)11-28-14-9-12(19)8-13(20)10-14/h2-3,8-10H,4-7,11H2,1H3 |
Clé InChI |
MHFLQMCQZCBXGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


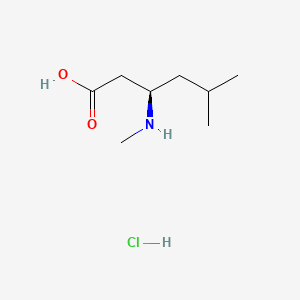
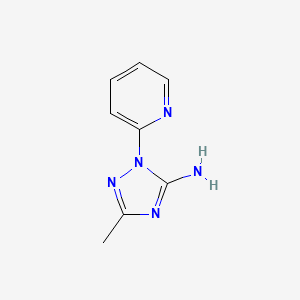
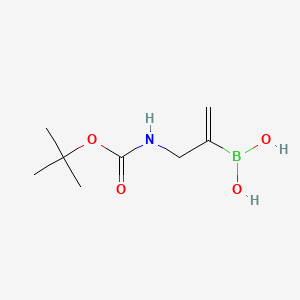
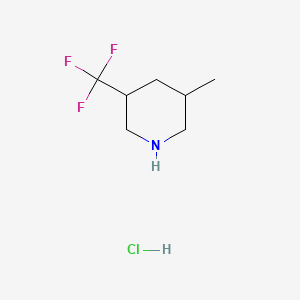
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)
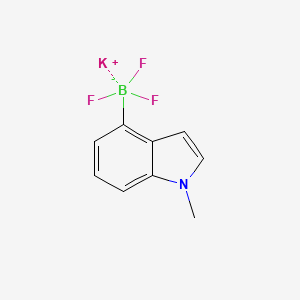

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)

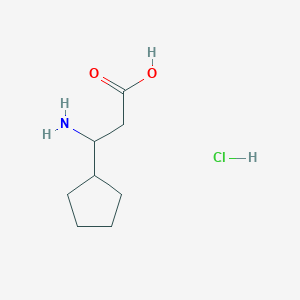
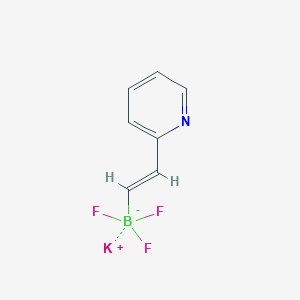
![tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)
